11E,13E-Hexadecadienyl acetate
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Overview
Description
11E,13E-Hexadecadienyl acetate is a carboxylic ester with the molecular formula C18H32O2. It is known for its role as a pheromone component in various insect species, particularly in moths. This compound is characterized by its unique structure, which includes two conjugated double bonds in the 11th and 13th positions of the hexadecadienyl chain, and an acetate functional group at the terminal position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11E,13E-Hexadecadienyl acetate typically involves the stereoselective Wittig reaction. This reaction allows for the formation of the conjugated diene system in the desired E,E-configuration. The starting materials often include hexadecadien-1-ol, which is then acetylated to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
11E,13E-Hexadecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the acetate group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Scientific Research Applications
11E,13E-Hexadecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Serves as a pheromone component in insect behavior studies, particularly in moths.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods.
Industry: Utilized in the formulation of pheromone traps for monitoring and controlling pest populations
Mechanism of Action
The mechanism of action of 11E,13E-Hexadecadienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to behavioral changes such as attraction or mating. The molecular targets include olfactory receptor neurons, which are part of the insect’s sensory system .
Comparison with Similar Compounds
Similar Compounds
(Z)-11-Hexadecen-1-yl acetate: Another pheromone component with a similar structure but different double bond configuration.
(11Z,13E)-Hexadecadien-1-yl acetate: A geometric isomer of 11E,13E-Hexadecadienyl acetate with different biological activity.
Uniqueness
This compound is unique due to its specific E,E-configuration, which imparts distinct chemical and biological properties. Its role as a pheromone component in various insect species highlights its importance in ecological and behavioral studies .
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(11E,13E)-hexadeca-11,13-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3/b5-4+,7-6+ |
InChI Key |
JDEZPVDDXSKIMP-YTXTXJHMSA-N |
Isomeric SMILES |
CC/C=C/C=C/CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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